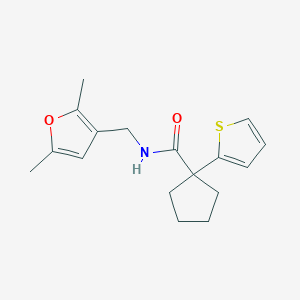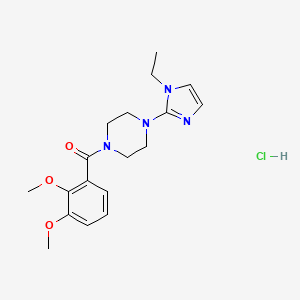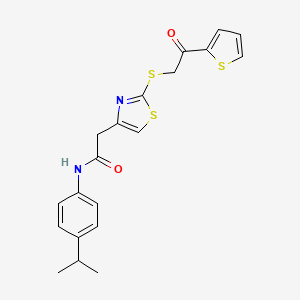
1-(4-(tert-butyl)phenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(tert-butyl)phenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produces antibodies to fight infections. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B cell-mediated diseases, including lymphoma, leukemia, and autoimmune disorders.
Aplicaciones Científicas De Investigación
Cyclodextrin Complexation and Molecular Devices
Cyclodextrin complexation studies involving urea-linked compounds, such as those that structurally resemble the query compound, demonstrate the potential for creating molecular devices. The research shows how these complexes can undergo photoisomerization, which is a reversible transformation between two isomers when exposed to light. This property is crucial for developing molecular switches or sensors, which have applications ranging from nanotechnology to the development of novel materials for data storage and processing (Lock et al., 2004).
Antineoplastic Agent Metabolism
Investigations into the metabolism of urea derivatives, similar to the query compound, have uncovered their potential as antineoplastic agents. A study on 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene provides insights into the disposition and metabolic pathways of such molecules in mice, highlighting their extensive metabolism and the identification of main metabolites. These findings are crucial for understanding the therapeutic potential and toxicity of new antineoplastic agents (Maurizis et al., 1998).
Directed Lithiation and Chemical Synthesis
The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds showcases advanced synthetic techniques for modifying chemical structures. This method allows for the selective introduction of substituents into specific positions of a molecule, facilitating the synthesis of a wide range of derivatives. Such chemical transformations are fundamental in drug discovery and material science, offering pathways to synthesize new compounds with tailored properties (Smith et al., 2013).
Antibacterial Heterocyclic Compounds
Research on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, as demonstrated in the synthesis and antibacterial evaluation of novel compounds, indicates the broad applicability of urea derivatives in developing new antibacterial agents. These studies provide a foundation for discovering new drugs to combat antibiotic-resistant bacteria, emphasizing the importance of chemical synthesis in addressing global health challenges (Azab et al., 2013).
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-16-21(19-8-6-7-9-20(19)26(16)5)30(28,29)15-14-24-22(27)25-18-12-10-17(11-13-18)23(2,3)4/h6-13H,14-15H2,1-5H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCODWGZJVBUKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(tert-butyl)phenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2754394.png)


![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chlorobenzyl)urea](/img/structure/B2754398.png)

![1-((3-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2754400.png)


![methyl 3-(N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2754408.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea](/img/structure/B2754409.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2754410.png)
![N,N-diethyl-4-{[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]formamido}butanamide](/img/structure/B2754413.png)

![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2754416.png)